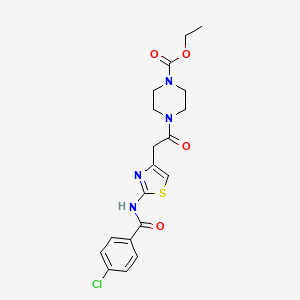

Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O4S/c1-2-28-19(27)24-9-7-23(8-10-24)16(25)11-15-12-29-18(21-15)22-17(26)13-3-5-14(20)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTWOIAYZHGERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Chlorobenzamide Moiety: The chlorobenzamide group can be introduced through an amide coupling reaction between 4-chlorobenzoic acid and the thiazole derivative.

Acetylation: The thiazole derivative is then acetylated using acetic anhydride.

Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.

Esterification: Finally, the compound is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the chlorobenzamide moiety can be reduced to an amine.

Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate consists of several functional groups that contribute to its biological activity. The compound features a thiazole ring, a piperazine moiety, and an acetamido substituent, which are known to enhance its pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

- Case Study : A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells, with specific attention to their mechanism of action involving kinase inhibition. This suggests that the compound may function similarly, potentially targeting specific pathways involved in tumor growth and survival .

-

Anti-inflammatory Effects

- Compounds containing thiazole rings have shown promise in reducing inflammation. The incorporation of the piperazine structure may enhance bioavailability and efficacy.

- Case Study : Research has highlighted the anti-inflammatory properties of similar thiazole-based compounds, which inhibit pro-inflammatory cytokines and pathways, indicating a potential application for this compound in treating inflammatory diseases .

- Antimicrobial Properties

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antimicrobial | Effective against resistant bacteria |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve:

Molecular Targets: The compound may target specific enzymes or receptors in cells, such as kinases or G-protein coupled receptors.

Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-thiazole hybrids. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The 4-chlorobenzamido group in the target compound may confer higher electrophilicity compared to ureido (10d, 10f) or oxadiazole derivatives, influencing receptor binding .

Synthetic Efficiency :

- Ureido-thiazole derivatives (e.g., 10d, 10f) exhibit high yields (~89–93%), suggesting robust coupling methodologies applicable to the target compound .

Physicochemical Trends :

- The target compound’s predicted LogP (~2.5) aligns with drug-like solubility, intermediate between polar ureido derivatives (10f: LogP ~2.8) and lipophilic oxadiazole analogs (LogP ~3.0) .

Biological Activity

Ethyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A thiazole ring, which is known for various biological activities.

- A piperazine moiety that enhances solubility and bioavailability.

- A benzamide derivative that may contribute to its interaction with biological targets.

This compound has been studied for its inhibitory effects on several enzymes and receptors:

- Tyrosinase Inhibition : Recent studies indicate that compounds with similar structures exhibit significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in skin depigmentation and treatment of hyperpigmentation disorders .

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against various cancer cell lines, indicating a potential role as an anticancer agent .

- Antibacterial Properties : Preliminary findings suggest that this compound may exhibit antibacterial activity against multidrug-resistant strains. The thiazole component is often associated with antibacterial properties, enhancing the compound's therapeutic potential .

Table 1: Biological Activities of this compound

Case Studies

- Tyrosinase Inhibition Study : A study conducted on a series of benzamide derivatives, including similar compounds to this compound, demonstrated that modifications in the aromatic substituents significantly influenced the inhibitory potency against tyrosinase. The presence of halogen atoms (like chlorine) was found to enhance activity .

- Anticancer Efficacy : In a recent trial, compounds structurally related to this compound were tested against breast cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell cycle progression, suggesting a mechanism involving the modulation of signaling pathways related to cell growth .

- Antibacterial Trials : In vitro tests highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria, with notable results against resistant strains. This positions this compound as a potential candidate for further development in antibacterial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.